2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
The compound “2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, involves various chemical reactions . For instance, Sarojini et al. synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives, including “this compound”, can undergo various chemical reactions . For example, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer Evaluation
A series of derivatives starting from 2-(4-methylphenyl)acetic acid and other reactants were synthesized and evaluated for anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Most compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug, etoposide (B. Ravinaik et al., 2021).
Antimicrobial Agents
A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and evaluated for antimicrobial activity against Gram-positive, Gram-negative bacterial strains, and fungal strains. Some molecules exhibited potent activity, particularly against Gram-positive strains, with compound 3e showing significant growth inhibitory effects (D. Bikobo et al., 2017).
Organic and Bioorganic Chemistry
The preparation and analysis of benzamides and their derivatives, significant for their biological and pharmaceutical relevance, were explored. One study detailed the synthesis of 3-acetoxy-2-methyl-N-(4-nitrophenyl)benzamide, highlighting its potential uses in various sectors (S. Kansız et al., 2018).
Antitumor Agents
Benzothiazole derivatives were designed and synthesized based on a compound showing selective cytotoxicity against tumorigenic cell lines. The derivative 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide exhibited excellent in vivo inhibitory effects on tumor growth, highlighting its potential as an antitumor agent (Masao Yoshida et al., 2005).
Antipathogenic Activity
Acylthioureas, including variously substituted N-(aryl-carbamothioyl)benzamides, were synthesized and tested for their interaction with bacterial cells. These compounds demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for biofilm formation. This suggests their potential in developing novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological pathways due to their wide range of biological activities .
Pharmacokinetics
The physico-chemical properties of thiazole derivatives, such as water solubility, can influence their bioavailability .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Future Directions
Thiazole derivatives, including “2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide”, have shown promising biological activities . Therefore, they are potential candidates for the development of new drugs and biologically active agents . Future research could focus on the design and development of different thiazole derivatives, and evaluation of their biological activities .
Properties
IUPAC Name |
2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-10-15(11-5-3-2-4-6-11)20-17(23-10)21-16(22)13-8-7-12(18)9-14(13)19/h2-9H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXSJIRFLNDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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